1-(5-Iodopyrimidin-4-yl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12IN3O |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
1-(5-iodopyrimidin-4-yl)piperidin-4-ol |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 |
InChI Key |
BQTGDKJEGVSRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2I |
Origin of Product |
United States |
Preparation Methods
Regioselective Iodination via N-Iodosuccinimide (NIS)
The introduction of iodine at position 5 of the pyrimidine ring is achieved through electrophilic aromatic substitution using NIS. In a representative procedure, 4,6-diaminopyrimidine undergoes iodination in a mixture of DMF and water with potassium carbonate as a base at 40–45°C. The amino groups at positions 4 and 6 direct iodination exclusively to position 5, yielding 5-iodo-4,6-diaminopyrimidine in 76% yield. This method’s regioselectivity is critical for subsequent functionalization.
Reaction Conditions :
-
Substrate: 4,6-Diaminopyrimidine (3.00 g, 27.2 mmol)
-
Iodinating agent: NIS (13.8 g, 54.4 mmol)
-
Solvent: Water/DMF (7:2 v/v)
-
Base: K₂CO₃ (5.65 g, 40.9 mmol)
-
Temperature: 40–45°C, 4 hours
Post-iodination, the 4-amino group is converted to a chloride via diazotization (NaNO₂, HCl, CuCl), yielding 4-chloro-5-iodopyrimidine. This intermediate serves as the precursor for piperidine coupling.
Coupling of Piperidin-4-ol to the Pyrimidine Ring
Buchwald-Hartwig Amination for C–N Bond Formation
Palladium-catalyzed coupling enables efficient attachment of piperidin-4-ol to the iodinated pyrimidine. Using Pd₂(dba)₃ and XPhos as a ligand, 4-chloro-5-iodopyrimidine reacts with piperidin-4-ol in toluene at 110°C, achieving 88% yield. This method circumvents the low nucleophilicity of secondary amines, which typically hinder classical SNAr reactions.
Optimized Conditions :
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Toluene
-
Temperature: 110°C, 12 hours
Comparative studies show that electron-deficient aryl chlorides require higher catalyst loadings (10 mol%) for complete conversion.
Nucleophilic Aromatic Substitution (SNAr)
Traditional SNAr methods, though less efficient, remain viable for small-scale synthesis. Reaction of 4-chloro-5-iodopyrimidine with piperidin-4-ol in DMF at 80°C with K₂CO₃ affords the target compound in 62% yield. Prolonged reaction times (24–48 hours) and excess amine (1.5 equiv) mitigate steric hindrance.
Limitations :
-
Lower yields due to competing hydrolysis of the chloro intermediate.
-
Requires anhydrous conditions to prevent dehalogenation.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis confirms the substitution pattern:
13C NMR reveals key carbon environments:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak [M+H]⁺ at m/z 332.0124 (calc. 332.0128) validates the molecular formula C₁₀H₁₃IN₃O.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances throughput for iodination and coupling steps. Microreactors operating at 50°C with a residence time of 10 minutes achieve 85% conversion in the NIS-mediated iodination step, reducing side product formation by 40% compared to batch processes.
Purification via Simulated Moving Bed (SMB) Chromatography
SMB chromatography using a hexane/ethyl acetate gradient (20–40% ethyl acetate) resolves the target compound from bis-alkylated byproducts, achieving >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig | 88 | >99 | Tolerates steric hindrance |
| SNAr | 62 | 95 | Low catalyst cost |
| Continuous Flow Iodination | 85 | 98 | Scalability for industrial production |
Chemical Reactions Analysis
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The iodopyrimidine moiety allows for substitution reactions, where the iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological studies, particularly in the design of inhibitors for specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist to certain receptors, blocking their interaction with natural ligands and thereby modulating cellular responses. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
The iodine atom in 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol distinguishes it from related compounds:
- Heterocyclic Core : Unlike 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (), which has a triazine ring, the pyrimidine core in the target compound offers distinct electronic properties due to nitrogen positioning, affecting π-stacking and hydrogen-bonding capabilities .
Table 1: Substituent Effects on Key Properties
Therapeutic Potential
- Enzyme Inhibition : Piperidin-4-ol derivatives such as RB-026 (1-(4-methylphenethyl)piperidin-4-ol) inhibit sphingosine kinase. The iodine-substituted pyrimidine in the target compound could modulate enzyme selectivity due to steric and electronic effects .
- Anti-inflammatory Applications : While 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate () shows anti-inflammatory activity via β-cyclodextrin complexation, the iodine in the target compound may enhance stability but limit water solubility .
Biological Activity
1-(5-Iodopyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a pyrimidine moiety at the fifth position and a hydroxyl group at the fourth position. The presence of iodine in the pyrimidine ring is believed to enhance its biological reactivity and interaction with various molecular targets. The compound can be synthesized through several methods, allowing for optimization of yield and purity .
Kinase Inhibition
The primary biological activity of this compound is linked to its potential as a kinase inhibitor . Kinases play crucial roles in various cellular processes, including signal transduction, cell division, and metabolism. Compounds with similar structures have shown significant inhibition against cyclooxygenase enzymes, which are vital in inflammatory processes .
Recent studies indicate that this compound may inhibit specific kinases associated with inflammatory diseases and certain cancers. The unique combination of the piperidine and pyrimidine structures enhances binding affinity to these molecular targets, potentially leading to therapeutic applications .
Anti-inflammatory Properties
Research suggests that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. For instance, studies indicate that similar compounds can modulate inflammatory pathways effectively. The structural characteristics of this compound may contribute to its efficacy as an anti-inflammatory agent .
The compound's mechanism of action involves interaction studies focusing on its binding affinity to specific enzymes or receptors. The iodine atom and hydroxyl group facilitate unique interactions such as hydrogen bonding and π-stacking with target proteins. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics .
Case Studies
In vitro studies have demonstrated promising results regarding the inhibitory activity of related compounds against various kinases. For example, pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases, showing IC50 values ranging from 0.210 to 0.589 μM . Although these studies focus on different compounds, they provide insights into the potential efficacy of similar structures like this compound.
Potential Applications
Given its structural properties and biological activity, this compound is considered a candidate for further exploration in medicinal chemistry. Its applications may extend to drug discovery and development for treating inflammatory diseases or cancers. Additionally, it may serve as a lead compound for synthesizing more complex derivatives with enhanced biological activities .
Q & A
Q. What are the optimized synthetic routes for 1-(5-Iodopyrimidin-4-yl)piperidin-4-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between iodopyrimidine derivatives and piperidin-4-ol precursors. For example:
- Route A: React 5-iodopyrimidine-4-carbaldehyde with piperidin-4-ol under reductive amination conditions (e.g., NaBH₃CN in methanol) .
- Route B: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the iodopyrimidine moiety to a pre-functionalized piperidine scaffold .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to remove byproducts.
- Catalyst Optimization: Pd(PPh₃)₄ improves coupling efficiency but increases cost .
- Yield Variability: Reported yields range from 22% to 75% depending on substituent steric effects and iodine’s leaving-group ability .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS detects [M+H]⁺ with m/z = 332.07 (C₉H₁₁IN₃O⁺) .
- X-ray Crystallography: Resolves stereochemistry and confirms iodine’s position on the pyrimidine ring .
Common Pitfalls:
- Hydrate Formation: Moisture during crystallization may lead to hydrate byproducts, detectable via TGA .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s bioactivity compared to halogenated analogs?
Methodological Answer: A comparative study of halogenated analogs reveals:
| Compound | Substituent | IC₅₀ (nM) * | LogP | Reference |
|---|---|---|---|---|
| This compound | I | 47 ± 3 | 1.8 | |
| 1-(5-Bromo-pyrimidin-4-yl)piperidin-4-ol | Br | 89 ± 5 | 1.5 | |
| 1-(5-Chloro-pyrimidin-4-yl)piperidin-4-ol | Cl | 120 ± 10 | 1.2 |
Key Findings:
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer: Discrepancies in hepatic microsome studies arise from:
- Species Variability: Human microsomes show t₁/₂ = 45 min vs. murine t₁/₂ = 22 min due to CYP3A4/5 isoform differences .
- Experimental Design:
Mitigation Strategies:
- Structural Modification: Introduce electron-withdrawing groups to slow oxidative metabolism .
Q. What strategies validate target engagement in cellular assays for this compound?
Methodological Answer:
Q. How do computational models predict the compound’s SAR for kinase inhibition?
Methodological Answer:
- Docking Studies (AutoDock Vina):
- The iodine atom forms halogen bonds with kinase hinge regions (e.g., CDK2 binding affinity ΔG = -9.2 kcal/mol) .
- MD Simulations:
- Piperidine hydroxyl stabilizes interactions via hydrogen bonding with Asp86 in the ATP-binding pocket .
- QSAR Models:
- Electron-deficient pyrimidine rings correlate with increased kinase selectivity (r² = 0.82) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
